22,23-Dihydrobrassicasterol
Overview
Description
22,23-Dihydrobrassicasterol is a phytosterol, a type of sterol found in plants It is structurally similar to cholesterol, which is found in animals Phytosterols like this compound are known for their potential health benefits, including lowering cholesterol levels and reducing the risk of heart disease
Preparation Methods
Synthetic Routes and Reaction Conditions: 22,23-Dihydrobrassicasterol can be synthesized through the hydrogenation of brassicasterol. The hydrogenation process involves the addition of hydrogen to the double bond between carbon atoms 22 and 23 in brassicasterol, resulting in the formation of this compound. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under specific conditions of temperature and pressure to ensure complete hydrogenation.
Industrial Production Methods: In an industrial setting, this compound can be produced using genetically modified microorganisms. For example, Saccharomyces cerevisiae, a type of yeast, can be engineered to produce this compound. The yeast is cultivated in a controlled environment, and the desired sterol is extracted and purified using techniques such as silylation and silver ion chromatography .
Chemical Reactions Analysis
Types of Reactions: 22,23-Dihydrobrassicasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: As mentioned earlier, hydrogenation is a common reduction reaction for this compound, using hydrogen gas and a catalyst like palladium on carbon.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the extent and conditions of the reaction.
Reduction: The primary product of the reduction of brassicasterol is this compound.
Substitution: Halogenated derivatives of this compound can be formed through substitution reactions.
Scientific Research Applications
22,23-Dihydrobrassicasterol has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of sterol biosynthesis and metabolism. Its unique structure makes it a valuable tool for understanding the biochemical pathways involved in sterol production.
Biology: In biological research, this compound is used to study the effects of phytosterols on cell membranes and their role in cellular processes.
Medicine: This compound is investigated for its potential health benefits, including its ability to lower cholesterol levels and its anti-inflammatory properties. It is also studied for its potential use in the development of new pharmaceuticals.
Industry: this compound is used in the production of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
The mechanism of action of 22,23-Dihydrobrassicasterol involves its incorporation into cell membranes, where it can influence membrane fluidity and permeability. This compound can also interact with specific enzymes and receptors involved in cholesterol metabolism, leading to a reduction in cholesterol absorption and an increase in cholesterol excretion. The molecular targets and pathways involved in these effects include the inhibition of the enzyme HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis .
Comparison with Similar Compounds
Campesterol: Another common phytosterol found in plants, known for its cholesterol-lowering effects.
Sitosterol: Widely studied for its potential health benefits, including reducing cholesterol levels and anti-inflammatory properties.
Stigmasterol: Known for its role in plant cell membranes and its potential health benefits, including anti-inflammatory and cholesterol-lowering effects .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBVLSWZMBQTH-ZRUUVFCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016075 | |
Record name | Dihydrobrassicasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrobrassicasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4651-51-8 | |
Record name | Dihydrobrassicasterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergost-5-en-3-ol, (3beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrobrassicasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrobrassicasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 - 158 °C | |
Record name | Dihydrobrassicasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 22,23-Dihydrobrassicasterol being identified as a separate entity from campesterol?
A1: Historically, analytical methods struggled to differentiate between this compound and campesterol, leading to an overestimation of campesterol concentrations in various matrices []. The development of more sensitive techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), allowed for the separation and identification of these two epimers [, ]. This distinction is crucial for accurate quantification and understanding the individual roles of these sterols in biological systems and food chemistry.
Q2: How prevalent is this compound in common edible oils?
A2: Research indicates that this compound constitutes a significant portion of what was previously considered solely campesterol in various oils. For instance, it represents 30-40% of the combined amount in sunflower, peanut, rapeseed, olive, and soybean oils. This proportion increases to 60-65% in corn oil and 50% in castor oil []. This finding emphasizes the need to re-evaluate existing data on campesterol content and investigate the specific contribution of this compound.
Q3: Can this compound be synthesized in a controlled environment for research purposes?
A3: Yes, researchers have successfully produced uniformly deuterated this compound using modified Saccharomyces cerevisiae []. This achievement allows for the study of this sterol using advanced analytical techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy []. The ability to generate deuterated forms opens avenues for tracing metabolic pathways and understanding the interactions of this compound within biological systems.
Q4: Are there any specific analytical challenges associated with studying this compound?
A4: Given its structural similarity to other sterols like campesterol, separating and accurately quantifying this compound necessitates sophisticated analytical techniques. The utilization of high-polarity GC capillary columns and mass spectrometry is crucial for distinguishing this compound from closely related sterols []. Furthermore, the development and validation of robust and specific analytical methods are essential for future research exploring the distribution, metabolism, and potential biological activities of this compound.
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